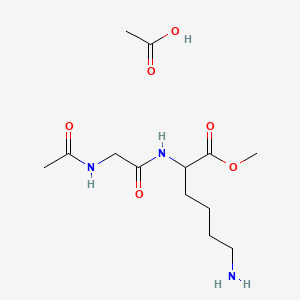
Ac-Gly-Lys-OMe acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ac-Gly-Lys-OMe acetate salt is synthesized by reacting glycine with lysine and formaldehyde . The reaction typically involves the following steps:
Acetylation: Glycine is acetylated to form N-acetylglycine.
Coupling: N-acetylglycine is then coupled with lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-acetylglycyl-L-lysine.
Methylation: The carboxyl group of N-acetylglycyl-L-lysine is methylated using methanol and a catalyst such as sulfuric acid to form N-acetylglycyl-L-lysine methyl ester.
Acetate Formation: Finally, the methyl ester is reacted with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Gly-Lys-OMe acetate salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed to form N-acetylglycyl-L-lysine and methanol.
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: N-acetylglycyl-L-lysine and methanol.
Oxidation: Corresponding oxides of the amino groups.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Ac-Gly-Lys-OMe acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of urokinase and other proteases.
Medicine: Potential use in developing therapeutic agents targeting urokinase activity.
Industry: Utilized in the synthesis of peptides and other biochemical compounds.
Mécanisme D'action
Ac-Gly-Lys-OMe acetate salt acts as a substrate for urokinase, an enzyme involved in the breakdown of fibrin in blood clots. The compound is hydrolyzed by urokinase, resulting in the cleavage of the ester bond and the release of N-acetylglycyl-L-lysine and methanol . This reaction is used to study the activity of urokinase and to screen for potential inhibitors of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Val-Asp-Val-Ala-Asp-AMC: Another peptide substrate used in enzyme assays.
Ac-Gly-Lys-OMe: The non-acetate form of the compound.
Uniqueness
Ac-Gly-Lys-OMe acetate salt is unique due to its specific use as a urokinase substrate and its ability to be hydrolyzed under mild conditions. This makes it a valuable tool in biochemical research for studying enzyme activity and screening for inhibitors .
Propriétés
IUPAC Name |
acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQLIOZIACTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
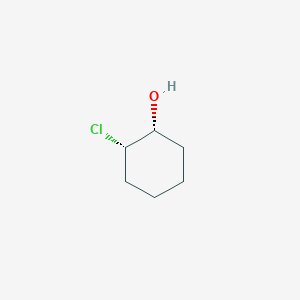
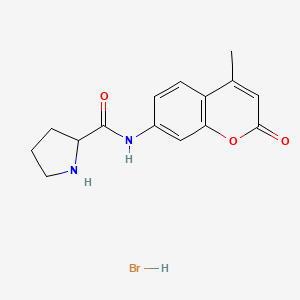
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
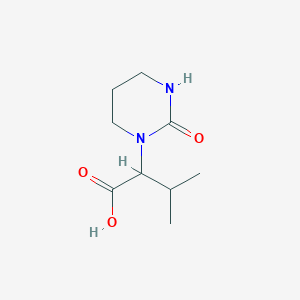

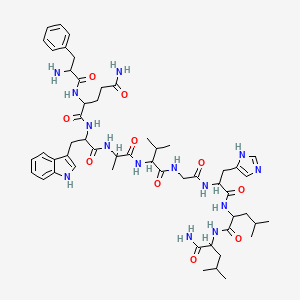
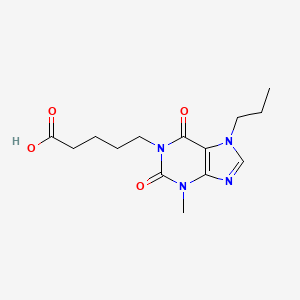

![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
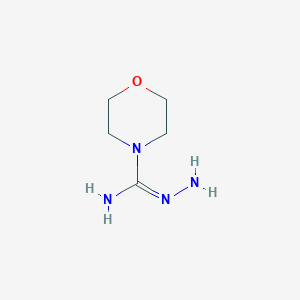
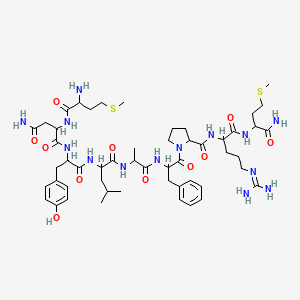
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
